Dimethyl 2,3-bis(sulfanyl)butanedioate

Beschreibung

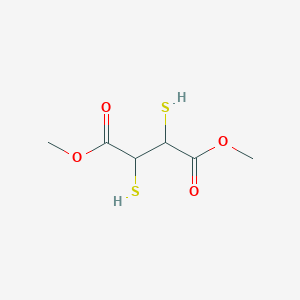

Dimethyl 2,3-bis(sulfanyl)butanedioate is an organosulfur compound featuring a succinate backbone (butanedioate) esterified with methyl groups at both terminal carboxylates and substituted with sulfanyl (-SH) groups at the 2 and 3 positions. This structure confers unique reactivity and polarity, balancing lipophilic ester groups with hydrophilic thiol functionalities. The presence of sulfanyl groups may enable disulfide bond formation or metal coordination, distinguishing it from simpler succinate derivatives.

Eigenschaften

CAS-Nummer |

17660-57-0 |

|---|---|

Molekularformel |

C30H30EuF21O6 |

Molekulargewicht |

210.3 g/mol |

IUPAC-Name |

dimethyl 2,3-bis(sulfanyl)butanedioate |

InChI |

InChI=1S/C6H10O4S2/c1-9-5(7)3(11)4(12)6(8)10-2/h3-4,11-12H,1-2H3 |

InChI-Schlüssel |

VVOFTOVXFWLOAY-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C(C(=O)OC)S)S |

Kanonische SMILES |

COC(=O)C(C(C(=O)OC)S)S |

Synonyme |

Di-Me-meso-DMSA DiMeDMSA dimercaptosuccinic acid dimethyl ester dimethyl dimercaptosuccinic acid dimethyl mercaptosuccinate dimethyl mercaptosuccinate, (R*,S*)-isomer mercaptosuccinic acid dimethyl este |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with dimethyl 2,3-bis(sulfanyl)butanedioate, allowing for comparative analysis of their properties and applications:

Butylmethyl Succinate (C₉H₁₆O₄)

- Structure : A succinate ester with butyl and methyl substituents.

- Source : Naturally isolated from Diospyros maritima stems .

- Properties : Lacks sulfur, rendering it less polar than this compound. Likely exhibits higher lipophilicity due to the butyl group, favoring solubility in organic solvents.

- Applications: Potential use in flavorings or fragrances due to ester functionality.

2,3-bis(sulfanyl)propan-1-ol (C₃H₈OS₂)

- Structure : A triol with sulfanyl groups at the 2 and 3 positions.

- Solubility : Highly soluble in polar solvents (e.g., water) due to hydrogen bonding from -OH and -SH groups .

- Applications : Utilized in chelation therapy or as a reducing agent. The hydroxyl group enhances hydrophilicity compared to the esterified dimethyl derivative.

Sodium 2,3-bis(sulfanyl)propane-1-sulfonate Hydrate (C₃H₇NaO₃S₃·H₂O)

- Structure : A sulfonate salt with sulfanyl groups and a hydrated sodium counterion.

- Properties : Ionic nature ensures high water solubility, contrasting with the neutral ester derivative .

- Applications : Likely employed in industrial settings (e.g., corrosion inhibition or stabilizers) due to sulfonate stability.

Comparative Data Table

| Compound | Functional Groups | Solubility Profile | Source/Origin | Key Applications |

|---|---|---|---|---|

| This compound | Ester, sulfanyl | Moderate in organics | Synthetic | Organic synthesis, ligands |

| Butylmethyl succinate | Ester | Lipophilic | Natural (plant) | Flavors, fragrances |

| 2,3-bis(sulfanyl)propan-1-ol | Hydroxyl, sulfanyl | High in polar solvents | Synthetic | Chelation, redox reactions |

| Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | Sulfonate, sulfanyl | High in water | Synthetic | Industrial stabilizers |

Key Research Findings

Structural Influence on Solubility: Sulfur-containing groups enhance polarity but are modulated by other substituents. This compound’s ester groups reduce water solubility compared to the sulfonate salt or thiol-alcohol . Butylmethyl succinate’s lack of sulfur increases hydrophobicity, favoring non-polar media .

Reactivity and Applications :

- Sulfanyl groups enable metal coordination, suggesting this compound’s utility in catalysis or heavy-metal sequestration.

- Ionic sulfonates (e.g., sodium derivative) are more stable in aqueous environments than esters, limiting cross-reactivity .

Natural vs. Synthetic Origins :

- Naturally occurring succinate derivatives (e.g., butylmethyl succinate) may have niche biological roles, while synthetic analogs (e.g., this compound) offer tailored chemical functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.